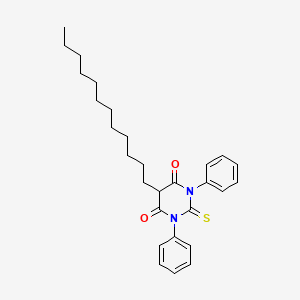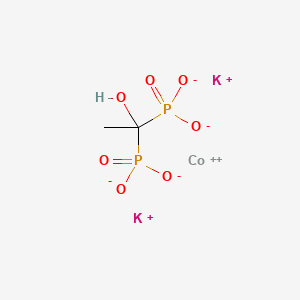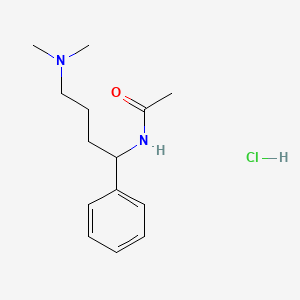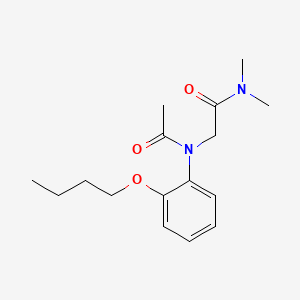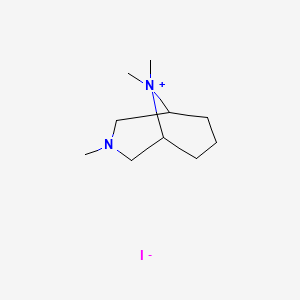
3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide is a quaternary ammonium compound with the molecular formula C10H21IN2. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various chemical and biological research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide typically involves the quaternization of a bicyclic amine with an alkyl halide. One common method includes the reaction of 3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride or potassium bromide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of quaternary ammonium salts with different anions.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide is utilized in various scientific research fields:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of 3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity by interacting with phospholipids, leading to increased permeability and cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-4-oxo-3-aza-9-azoniabicyclo(4.2.1)nonane iodide
- 9,9-Dimethyl-3-oxa-9-azoniabicyclo(3.3.1)nonane iodide
- 7-Hydroxy-9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo(3.3.1)nonane iodide
Uniqueness
3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide is unique due to its specific bicyclic structure and the presence of a quaternary ammonium group. This structure imparts distinct physicochemical properties, such as high solubility in water and strong ionic interactions, making it particularly effective in applications requiring membrane disruption and ion transport.
Properties
CAS No. |
94601-22-6 |
|---|---|
Molecular Formula |
C10H21IN2 |
Molecular Weight |
296.19 g/mol |
IUPAC Name |
3,9,9-trimethyl-3-aza-9-azoniabicyclo[3.3.1]nonane;iodide |
InChI |
InChI=1S/C10H21N2.HI/c1-11-7-9-5-4-6-10(8-11)12(9,2)3;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KVUDQWNCPGLUQM-UHFFFAOYSA-M |
Canonical SMILES |
CN1CC2CCCC(C1)[N+]2(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



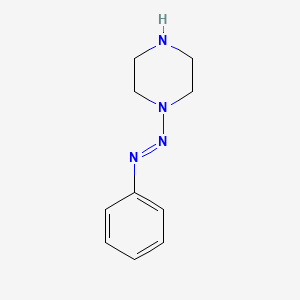
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
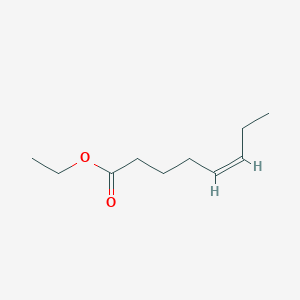

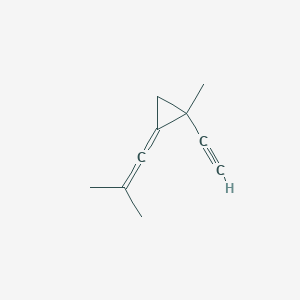
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
